molecular formula C12H12BrNO4 B3828931 N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide

Cat. No.: B3828931
M. Wt: 314.13 g/mol
InChI Key: DYLCHFYNCLMLCW-UHFFFAOYSA-N
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Description

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzodioxin ring system, an acetyl group, and a bromoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring system through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate diol under acidic conditions.

    Acetylation: The next step is the introduction of the acetyl group. This is usually done by reacting the benzodioxin intermediate with acetic anhydride in the presence of a catalyst such as pyridine.

    Bromoacetamide Formation: The final step involves the introduction of the bromoacetamide moiety. This can be achieved by reacting the acetylated benzodioxin intermediate with bromoacetyl bromide in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoacetamide moiety is susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the acetyl group and the benzodioxin ring system.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include substituted amides or thioamides, depending on the nucleophile used.

    Oxidation: Products include oxidized derivatives of the benzodioxin ring or the acetyl group.

    Reduction: Products include reduced forms of the acetyl group or the benzodioxin ring.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide involves its interaction with specific molecular targets. The bromoacetamide moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, thereby modifying the activity of the target molecule. The benzodioxin ring system and the acetyl group may also contribute to the compound’s overall biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide can be compared with other similar compounds, such as:

    N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: This compound lacks the bromoacetamide moiety and may have different reactivity and biological activity.

    N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide: This compound contains a sulfonamide group instead of the bromoacetamide moiety, which can lead to different chemical and biological properties.

Properties

IUPAC Name

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO4/c1-7(15)8-4-10-11(18-3-2-17-10)5-9(8)14-12(16)6-13/h4-5H,2-3,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLCHFYNCLMLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CBr)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide
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N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide
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N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide
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N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide
Reactant of Route 5
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N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide
Reactant of Route 6
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N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide

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